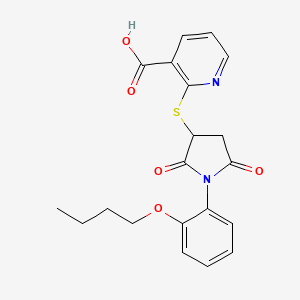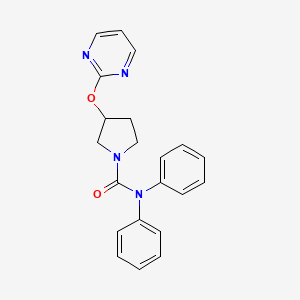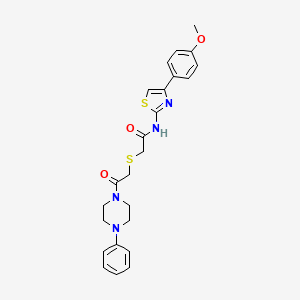
2-((1-(2-Butoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-((1-(2-Butoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve catalytic protodeboronation of pinacol boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Applications De Recherche Scientifique
Industrial Production and Ecological Methods
Research highlights the need for green chemistry approaches in the production of nicotinic acid due to its essential role in human and animal nutrition and its use as an antipelagic agent. Traditional methods involve environmentally burdensome processes, leading to calls for ecological production methods that minimize environmental impact. Innovations in this area aim to utilize commercially available raw materials more sustainably (Lisicki, Nowak, & Orlińska, 2022).
Reactive Extraction Techniques
Advancements in reactive extraction with organophosphorus solvating extractants offer a promising alternative for nicotinic acid recovery, enhancing efficiency and sustainability. This method, applied in the food, pharmaceutical, and biochemical industries, underscores the potential of enzymatic conversion and reactive extraction in improving nicotinic acid production processes (Kumar, Wasewar, & Babu, 2008).
Vasorelaxation and Antioxidation Properties
Thionicotinic acid derivatives have been explored for their vasorelaxant and antioxidative properties. Studies demonstrate their potential therapeutic applications, underlining the significance of structural activity relationships in developing novel vasorelaxant and antioxidant compounds. These findings open avenues for further pharmaceutical development based on nicotinic acid analogs (Prachayasittikul et al., 2010).
Synthesis of Heterocyclic Compounds
Nicotinic acid derivatives serve as key intermediates in synthesizing various heterocyclic compounds, highlighting their utility in creating complex molecular structures for potential pharmacological applications. This research underpins the versatility of nicotinic acid derivatives in medicinal chemistry, paving the way for novel drug development (Lukyanov, Bliznets, & Shorshnev, 2008).
Herbicidal Activity
The study of nicotinic acid derivatives for herbicidal activity showcases their potential in agricultural applications. By synthesizing and evaluating the herbicidal efficacy of various derivatives, researchers contribute to discovering new, effective, and possibly more environmentally friendly herbicides (Yu et al., 2021).
Propriétés
IUPAC Name |
2-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-2-3-11-27-15-9-5-4-8-14(15)22-17(23)12-16(19(22)24)28-18-13(20(25)26)7-6-10-21-18/h4-10,16H,2-3,11-12H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIUFWIVXOJINC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-Butoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-diethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2958563.png)


![2,6-difluoro-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2958568.png)

![5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluoro-2-methylphenyl)triazole-4-carboxamide](/img/structure/B2958575.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2958576.png)
![methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate](/img/structure/B2958577.png)
![2-{[7-(4-bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2958580.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2958582.png)
![(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B2958583.png)
![2-Tert-butyl 8-methyl 6-(aminomethyl)-1h,2h,3h,4h-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate](/img/structure/B2958584.png)
